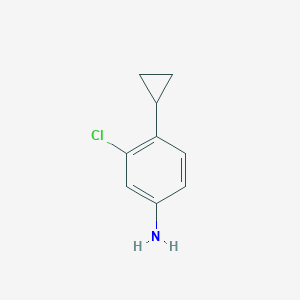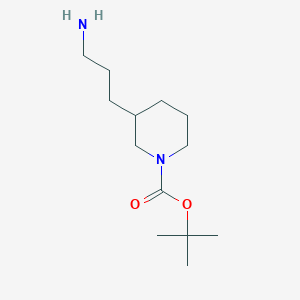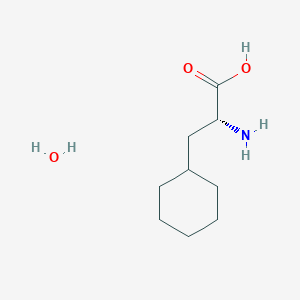
3-Cyclohexyl-D-alanine hydrate
Overview
Description
3-Cyclohexyl-D-alanine hydrate is a non-proteinogenic amino acid . It appears as a white to almost white powder or crystal . It is used in several research studies .
Molecular Structure Analysis
. The molecular weight of the anhydrous form is 171.24 .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . The specific rotation is between -11.0 to -13.0 degrees (C=1, 1mol/L HCl) .
Scientific Research Applications
Inhibition of Bacterial Growth
- 3-Cyclohexene-1-dl-alanine, an analog of 3-Cyclohexyl-D-alanine hydrate, has been found to inhibit the growth of Leuconostoc dextranicum 8086, with its inhibitory properties linked to the structure of the cyclohexene ring (Edelson, Skinner, Ravel, & Shive, 1959).
Potential in Gas Hydrate Inhibition
- Amino acids like this compound show promise as thermodynamic hydrate inhibitors (THIs) in inhibiting gas hydrate formation, crucial in CO2 sequestration processes. This could minimize environmental damage and aid in understanding the inhibition mechanism at a molecular level (Sa et al., 2011).
Applications in Molecular Design
- Cyclohexyl-D-alanine and its analogs have been utilized in synthesizing macrocycles and other complex molecules. These compounds have significant implications in understanding molecular interactions and conformations (Brandmeier & Feigel, 1989).
Hydration Dynamics Studies
- The hydration structure of alanine molecules, which include analogs like 3-Cyclohexyl-D-alanine, has been extensively studied to understand molecular interactions in aqueous solutions. Such research offers insights into molecular behavior in biological systems and solution chemistry (Kameda et al., 2003).
Interface Characterization in Bioorganics
- The interface between bioorganic molecules like 3-Cyclohexyl-D-alanine and inorganics is critical in diverse fields such as biomimetics and medical applications. Solid-state NMR methods have been used to study such interactions, providing valuable insights into the structural and dynamical state of surface-bound molecules (Shir et al., 2010).
Corrosion Inhibition Studies
- Some amino acids, including alanine and its derivatives, have been evaluated as safe corrosion inhibitors for metals. This research is vital in industrial applications where corrosion poses significant challenges (Amin, Khaled, Mohsen, & Arida, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used in peptide synthesis , suggesting that it may interact with various proteins or enzymes involved in this process.
Mode of Action
It is an amino acid analog, which suggests that it may interact with its targets in a manner similar to other amino acids . For instance, it may bind to enzymes or other proteins, potentially altering their function or activity .
Biochemical Pathways
Given its role in peptide synthesis , it may influence the formation of peptides and proteins, which are involved in numerous biochemical pathways.
Pharmacokinetics
As an amino acid analog, it may share similar pharmacokinetic properties with other amino acids .
Result of Action
Given its role in peptide synthesis , it may influence the structure and function of peptides and proteins within the cell.
Action Environment
Like other amino acids, its stability and efficacy may be influenced by factors such as ph, temperature, and the presence of other molecules .
Biochemical Analysis
Biochemical Properties
3-Cyclohexyl-D-alanine hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor for certain enzymes involved in amino acid metabolism. The cyclohexyl group in this compound provides steric hindrance, which can affect the binding affinity and specificity of enzymes. This compound is also known to interact with transport proteins, influencing the transport of amino acids across cell membranes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in amino acid metabolism and transport, thereby influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to the active sites of enzymes, either inhibiting or activating their activity. For instance, the cyclohexyl group can fit into hydrophobic pockets of enzymes, affecting their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in adaptive changes in cellular function, such as alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects. For example, high doses of this compound can lead to the inhibition of essential enzymes, resulting in metabolic imbalances and cellular toxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant effects occurring only above a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways, including amino acid metabolism. It interacts with enzymes such as aminotransferases and dehydrogenases, influencing the flux of metabolites through these pathways. The presence of the cyclohexyl group can affect the binding affinity and catalytic activity of these enzymes, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can interact with cofactors such as pyridoxal phosphate, further modulating its metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the uptake and efflux of the compound across cell membranes, influencing its localization and accumulation. For instance, amino acid transporters can recognize and transport this compound, affecting its intracellular concentration. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its activity or function. For example, this compound can be localized to the mitochondria, where it influences mitochondrial metabolism and energy production. Additionally, post-translational modifications such as phosphorylation can affect the localization and activity of this compound, further modulating its cellular effects .
Properties
IUPAC Name |
(2R)-2-amino-3-cyclohexylpropanoic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJQIWAIDCEDEF-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213178-94-0 | |
| Record name | Cyclohexanepropanoic acid, α-amino-, hydrate (1:?), (αR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213178-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




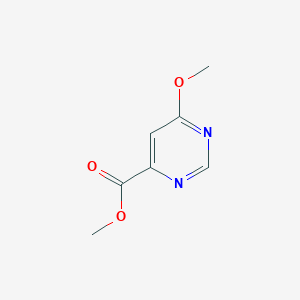
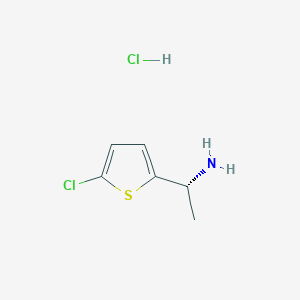
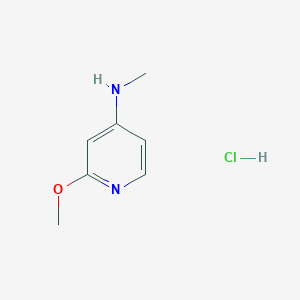
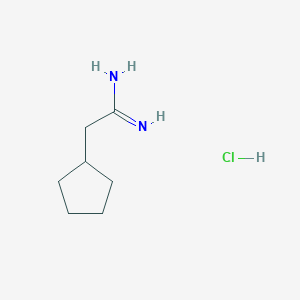
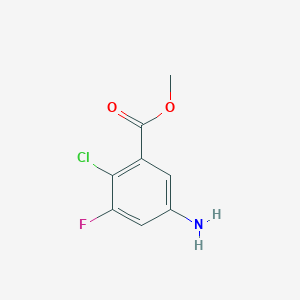

![4-(2,2,2-trifluoroethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1429833.png)
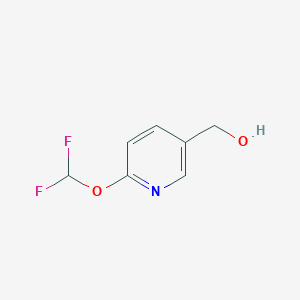

![6-Chloro-2-(5-nitrothiophen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B1429838.png)
